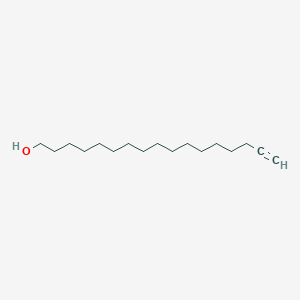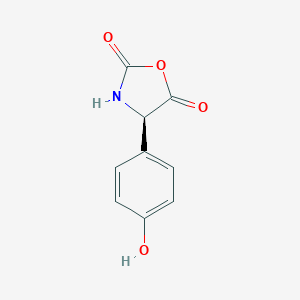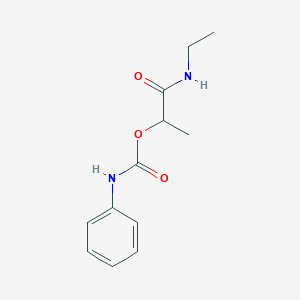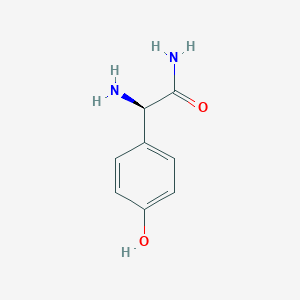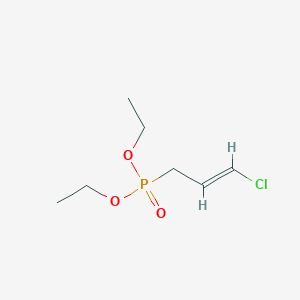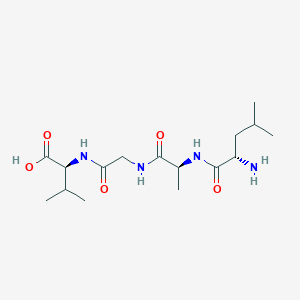
Leucyl-alanyl-glycyl-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leucyl-alanyl-glycyl-valine (L-Ala-Gly-L-Val or LAGV) is a tetrapeptide that has been widely studied in the field of biochemistry and pharmacology. It is composed of four amino acids, namely leucine, alanine, glycine, and valine, and is synthesized through a variety of methods. LAGV has been found to have a range of biochemical and physiological effects, making it a promising candidate for scientific research applications.
作用機序
The mechanism of action of LAGV is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. LAGV has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase, and to decrease oxidative stress.
生化学的および生理学的効果
LAGV has a range of biochemical and physiological effects, making it a promising candidate for scientific research. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties, as well as neuroprotective effects. LAGV has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
LAGV has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential for degradation and its limited bioavailability.
将来の方向性
There are several future directions for the study of LAGV. One area of interest is the development of LAGV-based therapies for the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is the study of LAGV's anti-cancer properties, with the aim of developing LAGV-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of LAGV and its potential applications in scientific research.
合成法
LAGV can be synthesized through a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. Solid-phase peptide synthesis is the most commonly used method and involves the stepwise addition of protected amino acids to a resin-bound peptide chain. Solution-phase peptide synthesis involves the coupling of protected amino acids in solution, while enzymatic synthesis involves the use of enzymes to catalyze the formation of peptide bonds.
科学的研究の応用
LAGV has been studied extensively for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. LAGV has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease.
特性
CAS番号 |
17195-26-5 |
|---|---|
製品名 |
Leucyl-alanyl-glycyl-valine |
分子式 |
C16H30N4O5 |
分子量 |
358.43 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C16H30N4O5/c1-8(2)6-11(17)15(23)19-10(5)14(22)18-7-12(21)20-13(9(3)4)16(24)25/h8-11,13H,6-7,17H2,1-5H3,(H,18,22)(H,19,23)(H,20,21)(H,24,25)/t10-,11-,13-/m0/s1 |
InChIキー |
VWWKKDNCCLAGRM-GVXVVHGQSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |
その他のCAS番号 |
17195-26-5 |
配列 |
LAGV |
同義語 |
Leu-Ala-Gly-Val leucyl-alanyl-glycyl-valine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



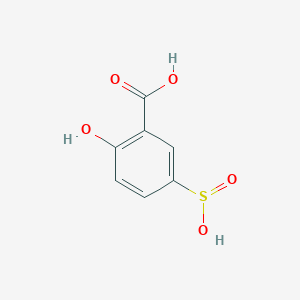
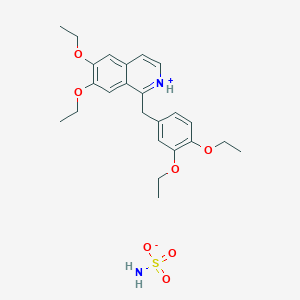
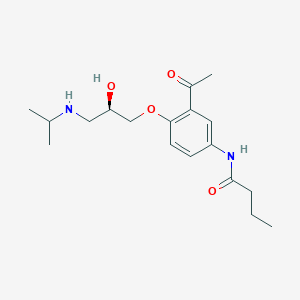
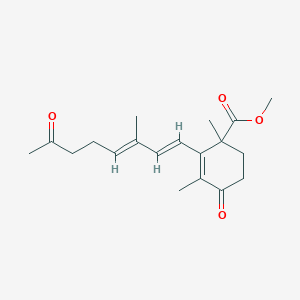
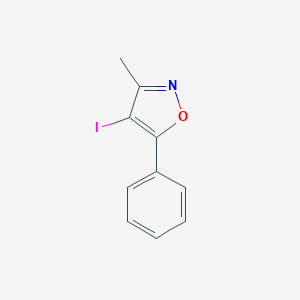
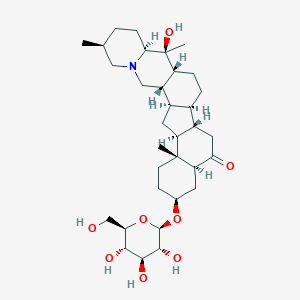
![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)
![Benzo[a]pyrene-d12](/img/structure/B107138.png)

